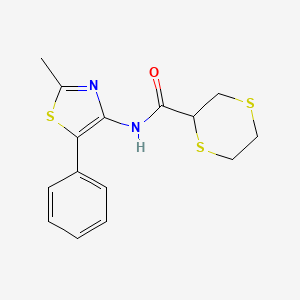![molecular formula C18H23NO2 B6627816 2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]propyl]phenol](/img/structure/B6627816.png)
2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]propyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]propyl]phenol, also known as β-phenylethanolamine, is a chemical compound with a molecular formula C16H20NO2. It is a derivative of phenylethanolamine and has been widely studied for its potential applications in various fields, including medicine and biochemistry.
Mécanisme D'action
β-Phenylethanolamine acts as a selective agonist of the β-adrenergic receptors, specifically the β1 and β2 subtypes. It stimulates the production of cyclic adenosine monophosphate (cAMP) in cells, leading to increased heart rate, bronchodilation, and vasodilation. It also activates the sympathetic nervous system, leading to the release of norepinephrine and epinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of β-phenylethanolamine are primarily mediated by its interaction with the β-adrenergic receptors. It increases heart rate and cardiac output, leading to increased blood flow and oxygen delivery to the tissues. It also causes relaxation of smooth muscles in the bronchi and blood vessels, leading to bronchodilation and vasodilation. In addition, it stimulates the breakdown of glycogen in the liver and muscle, leading to increased energy production.
Avantages Et Limitations Des Expériences En Laboratoire
β-Phenylethanolamine has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, there are some limitations to its use. It has a short half-life in the body, which can make it difficult to maintain a consistent level of exposure. It also has a narrow therapeutic window, which means that it can be toxic at high doses.
Orientations Futures
There are several future directions for the study of β-phenylethanolamine. One area of research is the development of new drugs based on its chemical structure. Another area of research is the investigation of its potential use as a diagnostic tool for heart failure and other cardiovascular diseases. Additionally, further studies are needed to determine the optimal dosing and administration of β-phenylethanolamine for its various applications. Finally, more research is needed to fully understand the mechanism of action and biochemical effects of this compound.
Méthodes De Synthèse
β-Phenylethanolamine can be synthesized by the reduction of 2-nitro-1-phenylethanol using sodium borohydride. The reaction takes place in ethanol and is catalyzed by palladium on carbon. The resulting product is purified by recrystallization from ethanol. Another method of synthesis involves the reaction of 2-phenyl-1,3-dioxolane with hydroxylamine in the presence of sodium hydroxide to yield β-phenylethanolamine.
Applications De Recherche Scientifique
β-Phenylethanolamine has been widely studied for its potential applications in various fields. In medicine, it has been investigated for its potential use as a treatment for heart failure, hypertension, and asthma. It has also been studied for its potential to enhance athletic performance and improve cognitive function. In biochemistry, it has been used as a starting material for the synthesis of other compounds, such as β-phenylethylamine and norepinephrine.
Propriétés
IUPAC Name |
2-[1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]propyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-2-17(16-10-6-7-11-18(16)21)19-15(13-20)12-14-8-4-3-5-9-14/h3-11,15,17,19-21H,2,12-13H2,1H3/t15-,17?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USERLRLQKMLPBQ-MYJWUSKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NC(CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1O)N[C@@H](CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-cyanophenyl)methyl]-2-(4-fluoro-3-methylphenyl)morpholine-4-carboxamide](/img/structure/B6627734.png)
![5-Methyl-3-[[4-[(2-methyloxan-4-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B6627743.png)

![11-(1-Oxaspiro[4.5]decan-2-ylmethyl)-3,8-dioxa-11-azaspiro[5.6]dodecane](/img/structure/B6627761.png)
![3-(2-Ethylsulfonylphenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B6627765.png)
![N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-2,2-difluoro-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6627771.png)

![Methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylate](/img/structure/B6627783.png)
![tert-butyl N-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-6-yl)carbamate](/img/structure/B6627787.png)

![(E)-3-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-methylprop-2-enamide](/img/structure/B6627801.png)

![N-[(2-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine](/img/structure/B6627814.png)
![Methyl 3-[(2-chloro-5-fluorophenyl)methylsulfonyl]-2-methylpropanoate](/img/structure/B6627818.png)